Benzyl dihydrogen phosphate

Overview

Description

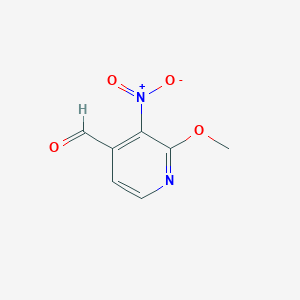

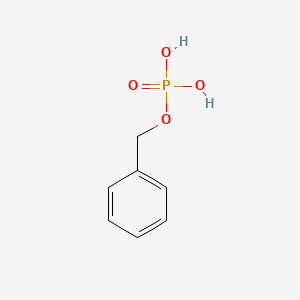

Benzyl dihydrogen phosphate is a chemical compound with the molecular formula C7H9O4P . It has been used in various chemical reactions .

Synthesis Analysis

The synthesis of Benzyl dihydrogen phosphate can be achieved through various methods. One such method involves the use of KI/K2CO3 as a catalytic system and PEG-400 as a solvent . This reaction proceeds smoothly at room temperature, achieving excellent selectivity and yield of the corresponding products .Molecular Structure Analysis

The molecular structure of Benzyl dihydrogen phosphate contains a total of 21 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 1 phosphate .Scientific Research Applications

Phytoremediation Enhancement

Benzyl dihydrogen phosphate has been studied for its role in enhancing phytoremediation, particularly in the absorption and translocation of heavy metals like cadmium (Cd) in plants. Foliar application of related phosphate compounds has shown to increase the concentration and total accumulation of Cd in leaves, suggesting a potential for similar applications with Benzyl dihydrogen phosphate .

Fertilizer Efficiency Improvement

Research indicates that certain phosphate compounds can be activated to improve their efficiency as fertilizers. For instance, the activation of potassium dihydrogen phosphate through low-temperature plasma treatment resulted in a solution that stimulated the growth of agricultural plants . This suggests that similar activation methods could be applied to Benzyl dihydrogen phosphate to enhance its effectiveness as a plant growth stimulant.

Soil Contaminant Immobilization

The ability of phosphate compounds to form insoluble complexes with soil contaminants is well-documented. Benzyl dihydrogen phosphate could potentially be used to immobilize contaminants like Cd in soil, reducing their bioavailability and risk of entering the food chain .

Agricultural Plant Growth Stimulation

Activated phosphate solutions have been shown to significantly increase the sprouting rate and root length of seeds compared to control solutions . Benzyl dihydrogen phosphate could be explored for its potential to stimulate plant growth in a similar manner.

Stress Response in Plants

Phosphate compounds have been associated with enhanced growth and improved photosynthetic pigment in plants under adverse environmental conditions . Benzyl dihydrogen phosphate could be researched for its effectiveness in improving plant stress responses.

Industrial Chemical Engineering

The development of sustainable chemical engineering technologies often involves the use of phosphate compounds. Benzyl dihydrogen phosphate could be utilized in such technologies to improve interactions between technology, plants, and soil in agriculture .

Environmental Pollution Mitigation

In the context of environmental pollution, phosphate compounds can play a role in mitigating the effects of pollutants. Benzyl dihydrogen phosphate could be applied to reduce the mobility and toxicity of pollutants in the environment .

properties

IUPAC Name |

benzyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O4P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFJQDNGSQJFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873131 | |

| Record name | Benzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl dihydrogen phosphate | |

CAS RN |

1623-07-0 | |

| Record name | Benzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study identifies O-(2-hydroxy)benzyl dihydrogen phosphate as a key metabolite of Salithion® in rats. Can you elaborate on the significance of identifying this specific metabolite in the context of understanding Salithion® metabolism?

A1: Identifying O-(2-hydroxy)benzyl dihydrogen phosphate as a metabolite provides valuable insights into the metabolic pathways of Salithion® within living organisms. [] This discovery suggests that Salithion® likely undergoes enzymatic cleavage of its benzodioxaphosphorin ring structure and subsequent oxidation, leading to the formation of this phosphate-containing compound. Further investigation into the enzymes involved in these metabolic transformations could shed light on the detoxification mechanisms of Salithion® and its potential impact on exposed organisms. Understanding the metabolic fate of pesticides like Salithion® is crucial for assessing their environmental persistence, potential for bioaccumulation, and ultimately, their safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.